molecular formula C25H27N3O3 B3568942 cyclohexyl (4-methyl-3-{[(1-naphthylamino)carbonyl]amino}phenyl)carbamate

cyclohexyl (4-methyl-3-{[(1-naphthylamino)carbonyl]amino}phenyl)carbamate

Cat. No. B3568942
M. Wt: 417.5 g/mol
InChI Key: CPZCGZOTOIZNLS-UHFFFAOYSA-N
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Description

Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . Carbamates, on the other hand, are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, from pesticides to pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through several methods. One common method is the reaction of amines with carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .


Molecular Structure Analysis

The molecular structure of cycloalkanes and carbamates can vary greatly depending on the number of carbon atoms and the specific functional groups present. Cycloalkanes, for example, can exist as "puckered rings" . The general formula for a cycloalkane composed of n carbons is CnH2n .


Chemical Reactions Analysis

Cycloalkanes and carbamates can undergo a variety of chemical reactions. For example, cycloalkanes can undergo substitution reactions, while carbamates can be formed through carbamoylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of cycloalkanes and carbamates can vary greatly depending on their specific structure. For example, cycloalkanes are generally nonpolar and have low reactivity .

Mechanism of Action

The mechanism of action for cycloalkanes and carbamates can vary greatly depending on their specific structure and the context in which they are used. For example, in biological systems, many cycloalkane-like structures play crucial roles .

properties

IUPAC Name

cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-14-15-19(26-25(30)31-20-10-3-2-4-11-20)16-23(17)28-24(29)27-22-13-7-9-18-8-5-6-12-21(18)22/h5-9,12-16,20H,2-4,10-11H2,1H3,(H,26,30)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZCGZOTOIZNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2CCCCC2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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